molecular formula C6H5BrClN3O B6262586 3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride CAS No. 2172603-84-6

3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride

Cat. No.: B6262586
CAS No.: 2172603-84-6
M. Wt: 250.48 g/mol
InChI Key: LYIFSMZFQJIBHP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of α-bromoketones and 2-aminopyridines. The reaction proceeds through a one-pot tandem cyclization/bromination process in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate . This method is advantageous due to its mild reaction conditions and the absence of a need for a base.

Chemical Reactions Analysis

3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include TBHP for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-c]pyrimidine core play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride can be compared with other imidazo[1,2-c]pyrimidine derivatives, such as:

  • 3-chloroimidazo[1,2-c]pyrimidin-5-ol hydrochloride
  • 3-iodoimidazo[1,2-c]pyrimidin-5-ol hydrochloride

These compounds share a similar core structure but differ in the halogen substituent. The presence of different halogens can influence the compound’s reactivity, biological activity, and binding affinity to molecular targets .

Properties

CAS No.

2172603-84-6

Molecular Formula

C6H5BrClN3O

Molecular Weight

250.48 g/mol

IUPAC Name

3-bromo-6H-imidazo[1,2-c]pyrimidin-5-one;hydrochloride

InChI

InChI=1S/C6H4BrN3O.ClH/c7-4-3-9-5-1-2-8-6(11)10(4)5;/h1-3H,(H,8,11);1H

InChI Key

LYIFSMZFQJIBHP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)N2C1=NC=C2Br.Cl

Purity

95

Origin of Product

United States

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